molecular formula C15H12ClNOS B12760845 10,11-Dihydro-2-chlorodibenzo(b,f)thiepin-10-carboxamide CAS No. 87033-43-0

10,11-Dihydro-2-chlorodibenzo(b,f)thiepin-10-carboxamide

Cat. No.: B12760845
CAS No.: 87033-43-0
M. Wt: 289.8 g/mol
InChI Key: NAZDGXBQTUEZEA-UHFFFAOYSA-N
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Description

10,11-Dihydro-2-chlorodibenzo(b,f)thiepin-10-carboxamide is a chemical compound with the molecular formula C15H12ClNOS It is a derivative of dibenzothiepin, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

In an industrial setting, the production of 10,11-Dihydro-2-chlorodibenzo(b,f)thiepin-10-carboxamide may involve large-scale chlorination processes followed by amide formation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

10,11-Dihydro-2-chlorodibenzo(b,f)thiepin-10-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

10,11-Dihydro-2-chlorodibenzo(b,f)thiepin-10-carboxamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10,11-Dihydro-2-chlorodibenzo(b,f)thiepin-10-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)amino]ethanol
  • **2-Chlorodibenzo(b,f)thiepin-10(11H)-one

Uniqueness

10,11-Dihydro-2-chlorodibenzo(b,f)thiepin-10-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group. This structural feature imparts distinct chemical and biological properties, differentiating it from other dibenzothiepin derivatives.

Properties

CAS No.

87033-43-0

Molecular Formula

C15H12ClNOS

Molecular Weight

289.8 g/mol

IUPAC Name

3-chloro-5,6-dihydrobenzo[b][1]benzothiepine-6-carboxamide

InChI

InChI=1S/C15H12ClNOS/c16-10-5-6-13-9(7-10)8-12(15(17)18)11-3-1-2-4-14(11)19-13/h1-7,12H,8H2,(H2,17,18)

InChI Key

NAZDGXBQTUEZEA-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C(=O)N

Origin of Product

United States

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